molecular formula C11H14ClNO2 B11877443 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride CAS No. 1384264-27-0

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride

Cat. No.: B11877443
CAS No.: 1384264-27-0
M. Wt: 227.69 g/mol
InChI Key: VESFCRVPWPDUFN-UHFFFAOYSA-N
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Description

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is a chemical compound with a molecular formula of C11H14ClNO2. It is known for its unique structure, which includes an oxetane ring and an amino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted amines .

Scientific Research Applications

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(3-Aminopropyl)phenyl)ethanone hydrochloride
  • 1-(3-(3-Aminobutyl)phenyl)ethanone hydrochloride
  • 1-(3-(3-Aminomethyl)phenyl)ethanone hydrochloride

Uniqueness

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications .

Properties

CAS No.

1384264-27-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-[3-(3-aminooxetan-3-yl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-8(13)9-3-2-4-10(5-9)11(12)6-14-7-11;/h2-5H,6-7,12H2,1H3;1H

InChI Key

VESFCRVPWPDUFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C2(COC2)N.Cl

Origin of Product

United States

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